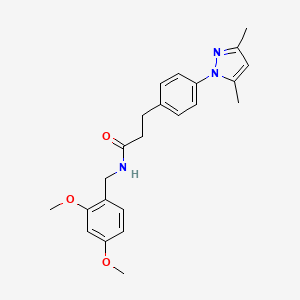
N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 341.47 g/mol
- IUPAC Name : this compound
The presence of the dimethoxybenzyl and pyrazole moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a series of 3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression. The results showed up to 93% inhibition at specific concentrations, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented extensively. For example, one study demonstrated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines effectively. These findings suggest that this compound may also possess similar anti-inflammatory properties due to its structural similarities .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus. In vitro tests indicated that these compounds could inhibit bacterial growth effectively at specific concentrations .
Study 1: Anticancer Efficacy
In a study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through caspase activation .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of related pyrazole compounds. The results showed that these compounds could significantly reduce the levels of inflammatory markers in animal models of inflammation. The study concluded that the anti-inflammatory effects were mediated through the inhibition of NF-kB signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Up to 93% inhibition of TNF-α and IL-6 | |
| Anti-inflammatory | Significant reduction in inflammatory markers | |
| Antimicrobial | Effective against E. coli, S. aureus |
Table 2: Structure-Activity Relationship (SAR)
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-13-17(2)26(25-16)20-9-5-18(6-10-20)7-12-23(27)24-15-19-8-11-21(28-3)14-22(19)29-4/h5-6,8-11,13-14H,7,12,15H2,1-4H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNBZVPYQMNMPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














